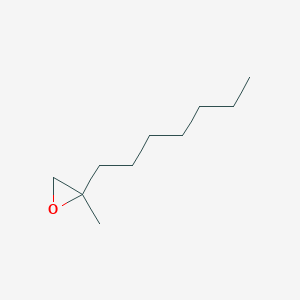

2-Heptyl-2-methyloxirane

Beschreibung

2-Heptyl-2-methyloxirane (CAS: 35270-98-5) is an epoxide compound characterized by a seven-carbon heptyl chain and a methyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.26 g/mol. The compound is synthesized via reactions involving intermediates such as 2-methylundec-2-en-4-one and iodomanganese complexes, as noted in synthetic pathways .

Eigenschaften

CAS-Nummer |

35270-98-5 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

IUPAC-Name |

2-heptyl-2-methyloxirane |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11-10/h3-9H2,1-2H3 |

InChI-Schlüssel |

NWUFFHCAVDQKNN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1(CO1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-heptyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Heptyl-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and alcohols can react with the epoxide under acidic or basic conditions.

Major Products Formed

Diols: Formed through oxidation.

Alcohols: Formed through reduction or ring-opening reactions.

Substituted Epoxides: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

2-Heptyl-2-methyloxirane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Heptyl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxirane Compounds

The following table compares 2-heptyl-2-methyloxirane with structurally analogous epoxides, emphasizing molecular features, hazards, and applications based on available evidence:

Key Observations:

Aromatic vs. Aliphatic Substituents: Phenyl or methoxyphenyl groups (e.g., in ) enhance stability but may introduce environmental or toxicity concerns compared to aliphatic derivatives.

Hazard Profiles: Nonylphenoxy and 2-ethylhexyl derivatives () exhibit significant irritancy and respiratory hazards, likely due to their bulky substituents disrupting biological membranes. Data gaps exist for this compound’s hazards, necessitating precautionary handling typical of epoxides (e.g., skin/eye protection).

Applications :

- Industrial Use : Branched alkyl derivatives (e.g., 2-ethylhexyl ) are favored in surfactant production.

- Pharmaceuticals : Methoxyphenyl-substituted oxiranes () are chiral intermediates in drug synthesis.

- This compound : Likely serves as a specialty intermediate in organic synthesis, though specific applications require further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.